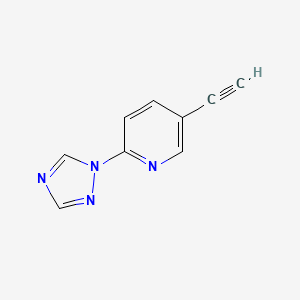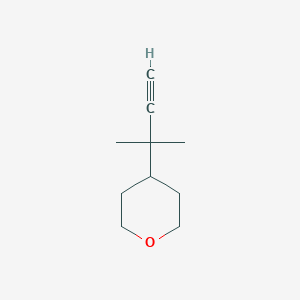![molecular formula C16H27Cl3N4O2 B15320073 2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the dimethylamino group: This step usually involves nucleophilic substitution reactions, where a dimethylamine source reacts with an appropriate leaving group on the tricyclic core.
Final amination and hydrochloride formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups onto the tricyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure and pharmacological properties.
Materials Science: Its tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways, providing insights into cellular mechanisms.
Mecanismo De Acción
The mechanism of action of 2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, such as the modulation of neurotransmitter release or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine dihydrochloride
- **2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine monohydrochloride
Uniqueness
The trihydrochloride form of this compound is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds, which may have different pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C16H27Cl3N4O2 |
|---|---|
Peso molecular |
413.8 g/mol |
Nombre IUPAC |
3-[2-(2-aminoethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]-N,N-dimethylpropan-1-amine;trihydrochloride |
InChI |
InChI=1S/C16H24N4O2.3ClH/c1-19(2)6-3-7-20-13-11-15-14(21-8-9-22-15)10-12(13)18-16(20)4-5-17;;;/h10-11H,3-9,17H2,1-2H3;3*1H |
Clave InChI |
JAHUWHXHSTUCEQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


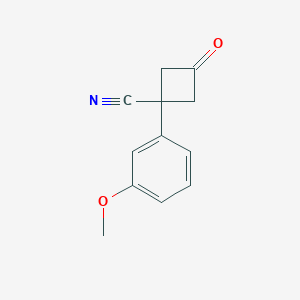
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
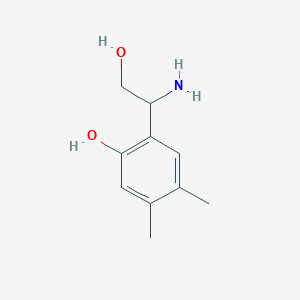
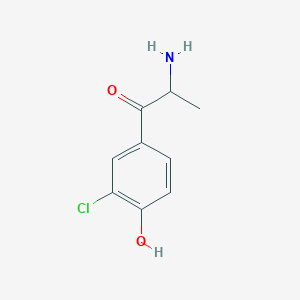
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
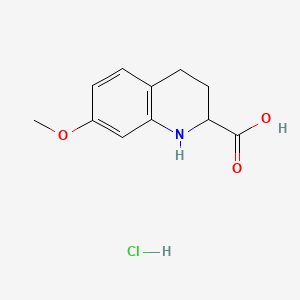
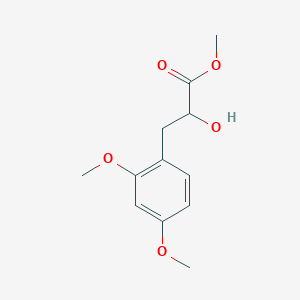

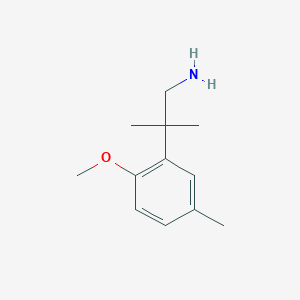

![1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)

